

Chromium(iii)fluoride tetrahydrate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium(iii)fluoride tetrahydrate

Cat. No.: B12062078

[Get Quote](#)

An In-Depth Technical Guide to Chromium(III) Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chromium(III) fluoride tetrahydrate, a versatile inorganic compound with significant applications in various fields of research and development. This document details its chemical and physical properties, safety information, synthesis protocols, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Chromium(III) fluoride tetrahydrate is a hydrated inorganic compound with the chemical formula $\text{CrF}_3 \cdot 4\text{H}_2\text{O}$.^{[1][2][3]} It is commercially available and serves as a key precursor and catalyst in numerous chemical processes.^[1] The compound is a dark green powder or crystalline solid.^{[1][4][5]} While the anhydrous form of chromium(III) fluoride is insoluble in water, the hydrated forms are soluble.^[6] It is important to note that some sources describe the tetrahydrate as slightly soluble or insoluble in water.^{[3][4][5]}

Table 1: Chemical and Physical Properties of Chromium(III) Fluoride Tetrahydrate

Property	Value	References
CAS Number	123333-98-2	[1] [2] [3] [6] [7]
Molecular Formula	CrF ₃ ·4H ₂ O	[1] [2] [3]
Molecular Weight	181.05 g/mol	[1] [2] [3] [4] [6]
Appearance	Dark green powder/crystals	[1] [4] [5]
Purity	≥97% Metals basis (Cr: 27.7 - 29.7 %)	[1]
Solubility	Soluble/Slightly soluble in water	[1] [4] [6]
Storage Conditions	Room Temperature	[1]
EC Number	232-137-9	[2] [3] [7]
MDL Number	MFCD00150219	[1] [2] [7]

Safety and Handling

Chromium(III) fluoride tetrahydrate is a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[\[8\]](#) Work should be conducted in a well-ventilated area or a fume hood.[\[3\]](#)

Table 2: Hazard Identification and Safety Precautions

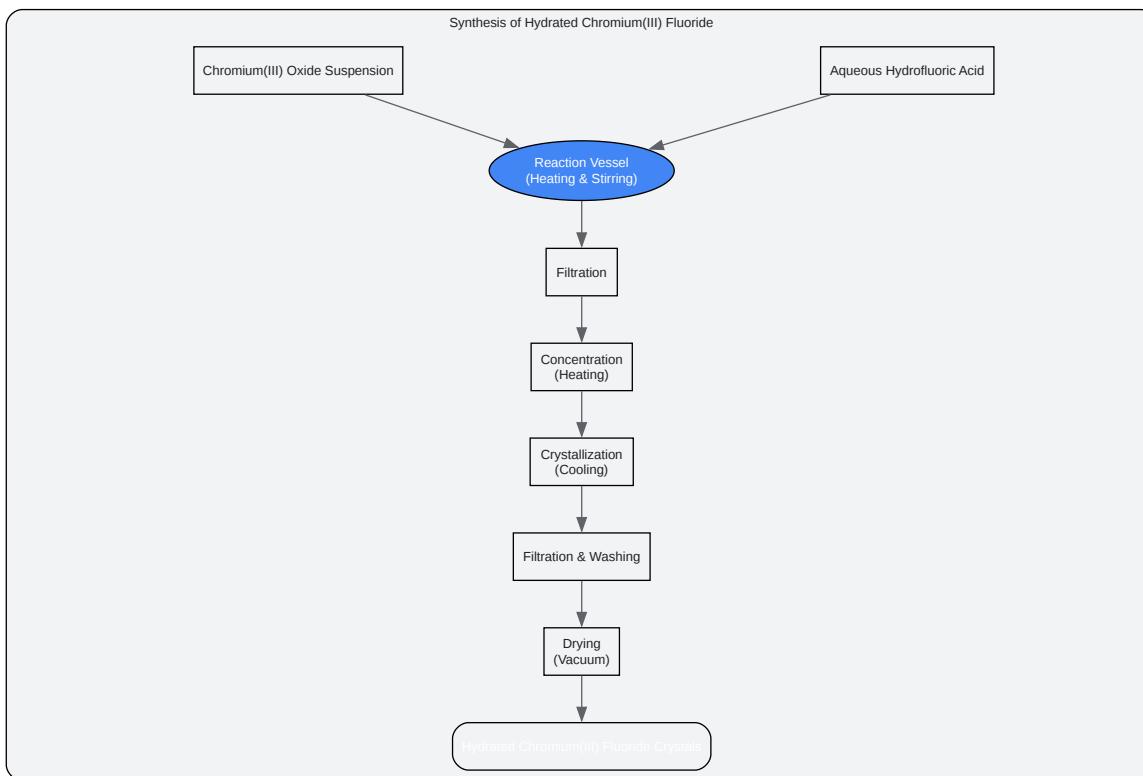
Hazard Statement	Precautionary Statement	References
H302: Harmful if swallowed	P264: Wash thoroughly after handling.	[3]
H312: Harmful in contact with skin	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[8]
H314: Causes severe skin burns and eye damage	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]
H332: Harmful if inhaled	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[3]

Experimental Protocols

Synthesis of Hydrated Chromium(III) Fluoride

A common method for the synthesis of hydrated chromium(III) fluoride involves the reaction of chromium(III) oxide with hydrofluoric acid.[6][10]

Objective: To synthesize hydrated Chromium(III) fluoride.


Materials:

- Chromium(III) oxide (Cr_2O_3)
- Aqueous hydrofluoric acid (HF, 40-48%)
- Distilled water
- Teflon or platinum beaker
- Heating and stirring apparatus

Procedure:

- In a well-ventilated fume hood, suspend chromium(III) oxide in water within the reaction vessel.
- Carefully add a stoichiometric excess of aqueous hydrofluoric acid to the suspension.
- Gently heat the mixture while continuously stirring. The chromium(III) oxide will gradually dissolve.
- Once the reaction is complete, filter the solution to remove any unreacted starting material.
- Concentrate the resulting green solution by heating to induce crystallization.
- Allow the concentrated solution to cool slowly to room temperature, which will cause green crystals of hydrated Chromium(III) fluoride to precipitate.
- Collect the crystals by filtration, wash them with a small amount of cold distilled water, and dry them under a vacuum.[\[10\]](#)

Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All procedures must be performed in a fume hood with appropriate PPE, including acid-resistant gloves and full-face protection.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of hydrated Chromium(III) fluoride.

Gas-Phase Fluorination using Chromium(III) Fluoride Hydrate as a Catalyst

Chromium(III) fluoride hydrate is an effective catalyst for the gas-phase fluorination of chlorocarbons, a key process in the production of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).[\[12\]](#)

Objective: To perform a gas-phase fluorination of a chlorinated hydrocarbon.

Materials:

- Fixed-bed reactor

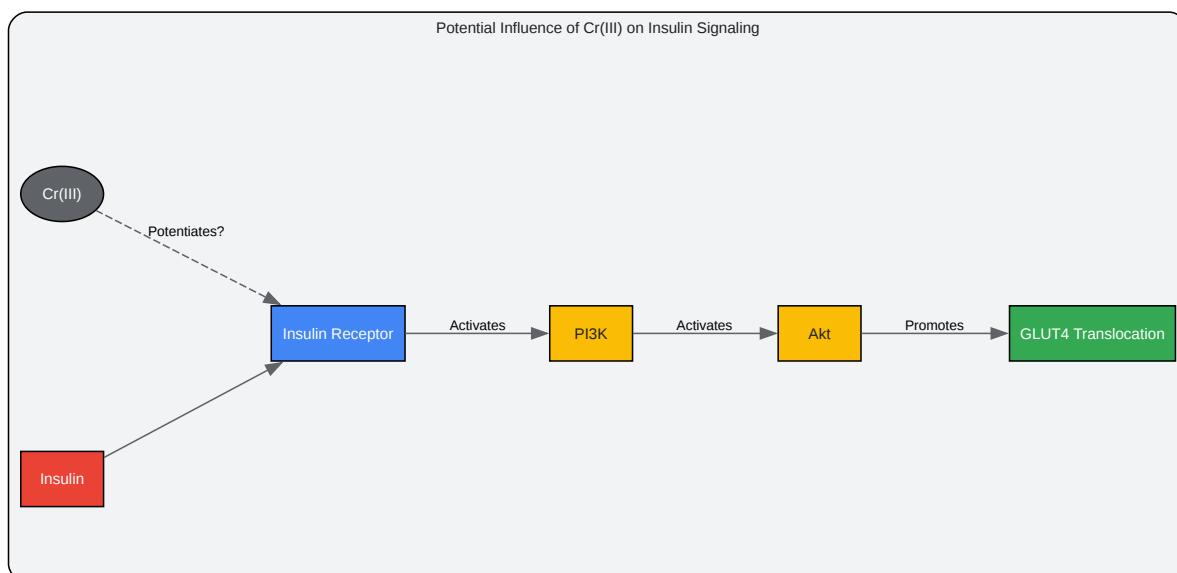
- Chromium(III) fluoride hydrate (powder or pellets)
- Inert gas (e.g., nitrogen)
- Anhydrous hydrogen fluoride (HF) gas
- Chlorinated hydrocarbon

Procedure:

- Catalyst Preparation and Activation:
 - Pack a fixed-bed reactor with Chromium(III) fluoride hydrate.
 - Pre-treat the catalyst by heating it to the reaction temperature (e.g., 300-400°C) under a flow of nitrogen to remove adsorbed water.
 - Activate the catalyst by introducing a flow of anhydrous HF gas (often diluted with nitrogen) for 1-4 hours to ensure the catalyst surface is fully fluorinated.[12]
- Fluorination Reaction:
 - Introduce the chlorinated hydrocarbon into the reactor along with the HF gas stream.
 - Maintain the reaction temperature and pressure to facilitate the fluorination process.
 - The products are collected and purified downstream.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for catalytic gas-phase fluorination.


Applications in Research and Drug Development

Chromium(III) fluoride tetrahydrate has a range of applications in various scientific and industrial sectors.^[1]

- Catalysis: It serves as a robust catalyst in various chemical reactions, particularly in organic synthesis for fluorination reactions.^{[1][12]}
- Material Science: The compound is utilized in the development of advanced materials, including ceramics and coatings, due to its thermal and chemical stability.^[1]
- Electrochemistry: It plays a role in electrochemical applications such as in batteries and fuel cells.^[1]

- Analytical Chemistry: It is employed in analytical methods for the detection and quantification of chromium and fluoride ions.[1]
- Pharmaceuticals: There is potential for its use in drug formulation and delivery systems to enhance bioavailability and therapeutic effectiveness.[1] It can also be used in fluorination reactions which are crucial for the synthesis of many modern pharmaceuticals.[11]

The potential role of Cr(III) in biological systems, such as its influence on the insulin signaling pathway, is an area of ongoing research.

[Click to download full resolution via product page](#)

Caption: Potential influence of Cr(III) on the insulin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 三氟化铬 四水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chromium Fluoride Tetrahydrate n Anhydrous Manufacturers, SDS [mubychem.com]
- 4. Chromium(III) fluoride tetrahydrate | CrF₃H₈O₄ | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [m.chemicalbook.com]
- 6. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 7. americanelements.com [americanelements.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. weizmann.ac.il [weizmann.ac.il]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chromium(III)fluoride tetrahydrate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062078#chromium-iii-fluoride-tetrahydrate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com